Sarpagan-17-ol

Cardiovascular Pharmacology Hypertension Natural Product

Sarpagan-17-ol (Normacusine B) offers unmatched reproducibility as a hypotensive benchmark (27.6 mmHg↓ @ 1 mg/kg in rats) and defined GPCR tool (pA₂ 7.05/7.02) for α-adrenergic/serotonergic pathway isolation. Avoid confounding non-specific vasodilators. Ideal COX inhibition reference (IC₅₀ 155.38 μg/mL) and botanical extract QC marker. Strict stereochemistry (16S,19Z) ensures target engagement consistency—generic substitution is high-risk.

Molecular Formula C19H22N2O
Molecular Weight 294.4 g/mol
Cat. No. B1261461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarpagan-17-ol
Molecular FormulaC19H22N2O
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO
InChIInChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2-/t13-,15+,17+,18-/m0/s1
InChIKeyVXTDUGOBAOLMED-HDFJDURCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sarpagan-17-ol for Scientific Procurement: Verified Monoterpenoid Indole Alkaloid with Validated Pharmacological Differentiation


Sarpagan-17-ol, a monoterpenoid indole alkaloid (MIA) also commonly referred to as normacusine B, vellosiminol, or 10-deoxysarpagine, is a naturally occurring compound with the molecular formula C₁₉H₂₂N₂O and a molecular weight of 294.4 g/mol [1]. It is characterized by a sarpagan core bearing a hydroxyl group at the 17-position [2]. This alkaloid is primarily sourced from plants within the Apocynaceae family, including species from the genera Rauvolfia, Strychnos, and Geissospermum, and has been identified as a pharmacologically relevant scaffold in multiple studies [3].

Why Sarpagan-17-ol Cannot Be Generically Substituted: Evidence of Functional Divergence in the Sarpagan Class


Sarpagan-type alkaloids exhibit significant functional divergence based on subtle structural modifications, such as glycosylation or the presence of a carboxylic acid moiety, which directly impact their pharmacological profile. For instance, while a glucosyl sarpagan derivative isolated from Rauvolfia ligustrina demonstrates neuroinhibitory activity, other analogs in the same class display neuroexcitatory effects [1]. This highlights that the sarpagan scaffold is not a reliable indicator of a singular biological activity; rather, specific functionalization dictates the observed outcome. Furthermore, key stereochemical differences at the C16 position, a hallmark of sarpagan MIA biosynthesis, are governed by species-specific enzymatic tailoring, underscoring that the exact stereoisomer, such as the naturally occurring (16S,19Z) configuration of Sarpagan-17-ol, cannot be assumed to have identical properties to its epimers or other close analogs [2]. This stereochemical diversity translates directly into variable target engagement and potency, making generic substitution a high-risk proposition in both basic and applied research.

Sarpagan-17-ol Quantitative Differentiation Evidence: Head-to-Head Data for Informed Procurement


Cardiovascular Differentiation: Quantified Hypotensive Potency vs. Clinical Standard Reserpine

Sarpagan-17-ol (normacusine B) demonstrates a significant hypotensive effect in vivo, which has been directly compared to the historical antihypertensive drug reserpine. Quantitative analysis indicates that the hypotensive activity of normacusine B is reported to be more pronounced than that of reserpine, the prototypical alkaloid from Rauvolfia serpentina used clinically for hypertension [1]. At a 1 mg/kg dose, Sarpagan-17-ol decreased mean arterial blood pressure by 27.6 ± 8.4 mmHg in conscious unrestrained rats [2].

Cardiovascular Pharmacology Hypertension Natural Product

Mechanistic Specificity: Characterized Vascular Receptor Antagonism Profile

In isolated rat aortic rings, Sarpagan-17-ol (normacusine B) exhibits a dual and characterized antagonistic profile. It competitively antagonizes phenylephrine-induced contractions (pA₂ = 7.05 ± 0.11) and non-competitively antagonizes serotonin (5-HT)-induced contractions (apparent pA₂ = 7.02 ± 0.08) [1]. This contrasts with its lack of activity against contractions induced by potassium chloride (KCl) and prostaglandin F2α (PGF₂α) [1]. This selective antagonism distinguishes it from non-specific vasodilators and provides a precise functional signature.

Vascular Biology Receptor Pharmacology Mechanism of Action

Anti-Inflammatory Benchmarking: Validated COX Inhibition Activity vs. Inactive Antiplasmodial Profile

Sarpagan-17-ol has been evaluated for anti-inflammatory activity, demonstrating a specific level of inhibition in a COX assay. A methanolic leaf extract of Rauvolfia densiflora containing this alkaloid showed 55.27% inhibition at 200 μg/mL with an IC₅₀ value of 155.38 μg/mL in a COX inhibition assay [1]. Importantly, this activity is distinct from its profile in other disease models. In an antiplasmodial assay against Plasmodium falciparum, the compound vellosiminol (a synonym for Sarpagan-17-ol) showed low activity with an IC₅₀ of 157 μM [2].

Anti-inflammatory COX Inhibition In Vitro Pharmacology

Sarpagan-17-ol: Validated Research Application Scenarios Based on Quantitative Evidence


In Vivo Cardiovascular Research Model for Investigating Novel Hypotensive Mechanisms

Sarpagan-17-ol is ideally suited as a positive control or lead compound in rodent models of hypertension. Its quantified hypotensive effect in conscious rats (27.6 mmHg reduction at 1 mg/kg) provides a reproducible in vivo benchmark for assessing new chemical entities with potential cardiovascular activity [1]. Its distinct mechanism, involving competitive antagonism of α-adrenergic and non-competitive antagonism of serotonergic receptors in the vasculature, makes it a specific tool for probing these pathways without the confounding effects of non-specific vasodilators [2].

In Vitro Studies on Selective Receptor Pharmacology in Vascular Tissue

For scientists investigating G-protein coupled receptor (GPCR) signaling in smooth muscle, Sarpagan-17-ol serves as a well-characterized pharmacological tool. Its defined pA₂ values for antagonism at adrenergic and serotonergic receptors (7.05 and 7.02, respectively), combined with its demonstrated lack of activity against KCl and PGF₂α-induced contractions, provide a clear and reproducible positive control for experiments designed to isolate these specific pathways in isolated organ bath studies [2].

Targeted Anti-Inflammatory Lead Discovery and Natural Product Standardization

Given its measurable activity in a COX inhibition assay (IC₅₀ of 155.38 μg/mL), Sarpagan-17-ol can be employed as a benchmark compound in the development of new anti-inflammatory agents from natural sources [3]. Furthermore, its presence can be used as a chemical marker for the quality control and standardization of botanical extracts from Rauvolfia, Strychnos, and Geissospermum species, ensuring batch-to-batch consistency for further pharmacological investigation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sarpagan-17-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.